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molecular formula C7H5BrN2OS B2381016 1-(5-Bromo-thieno[3,2-c]pyrazol-1-yl)-ethanone CAS No. 848357-82-4

1-(5-Bromo-thieno[3,2-c]pyrazol-1-yl)-ethanone

Cat. No. B2381016
M. Wt: 245.09
InChI Key: ONRCUSFGTGNYIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07928231B2

Procedure details

A mixture of 1-(thieno[3,2-c]pyrazol-1-yl)-ethanone (5.00 g, 30.1 mmol), N-bromosuccinimide (16.1 g, 90.4 mmol), and chloroform (100 mL) was heated at 50° C. under nitrogen for 5 hours. The orange mixture was stirred at room temperature for an additional 17 hours. The red-orange mixture was filtered, the insolubles washed twice with dichloromethane (60 mL). The filtrate was washed with 10% aqueous NaHSO3 (60 mL) and then twice with water (60 mL), then dried over magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography, eluting with 30% ethyl acetate/heptane to 50% ethyl acetate/heptane to give 1-(5-bromo-thieno[3,2-c]pyrazol-1-yl)-ethanone [6.21 g, 84%, Intermediate (51)] as an off-white solid. TLC Rf 0.50 (silica, 40% ethyl acetate/heptane). LC/MS: 244.93 (M+H), RT=3.10 minutes; 1H NMR [300 Mhz, (CD3)2SO]: δ 8.12 (s, 1H), 7.67 (s, 1H), 2.67 (s, 3H).
Name
1-(thieno[3,2-c]pyrazol-1-yl)-ethanone
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1([C:9](=[O:11])[CH3:10])[C:5]2[CH:6]=[CH:7][S:8][C:4]=2[CH:3]=[N:2]1.[Br:12]N1C(=O)CCC1=O>C(Cl)(Cl)Cl>[Br:12][C:7]1[S:8][C:4]2[CH:3]=[N:2][N:1]([C:9](=[O:11])[CH3:10])[C:5]=2[CH:6]=1

Inputs

Step One
Name
1-(thieno[3,2-c]pyrazol-1-yl)-ethanone
Quantity
5 g
Type
reactant
Smiles
N1(N=CC2=C1C=CS2)C(C)=O
Name
Quantity
16.1 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The orange mixture was stirred at room temperature for an additional 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The red-orange mixture was filtered
WASH
Type
WASH
Details
the insolubles washed twice with dichloromethane (60 mL)
WASH
Type
WASH
Details
The filtrate was washed with 10% aqueous NaHSO3 (60 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
twice with water (60 mL), then dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with 30% ethyl acetate/heptane to 50% ethyl acetate/heptane

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
BrC1=CC=2N(N=CC2S1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.21 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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